molecular formula C20H22N4O2S B11672475 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B11672475
M. Wt: 382.5 g/mol
InChI Key: SGQQILWWTWGAGP-CJLVFECKSA-N
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Preparation Methods

The synthesis of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions The reaction typically requires a solvent such as ethanol and may involve heating to reflux temperatures to ensure complete reaction

Chemical Reactions Analysis

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide can be compared to other similar compounds, such as:

The uniqueness of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-3-16(14-9-11-15(25)12-10-14)22-23-19(26)13-27-20-21-17-7-5-6-8-18(17)24(20)4-2/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)/b22-16+

InChI Key

SGQQILWWTWGAGP-CJLVFECKSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC)C3=CC=C(C=C3)O

Origin of Product

United States

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